3-Amino-N-cyclopentyl-benzenesulfonamide

Physicochemical characterization Structure-property relationship Isomer differentiation

3-Amino-N-cyclopentyl-benzenesulfonamide (CAS 436095-38-4) is the definitive meta-substituted isomer for sulfonamide research. Unlike its para-isomer, its angular (~120°) amino-to-sulfonamide geometry creates a unique pharmacophore with distinct H-bonding and dipole profiles. The N-cyclopentyl group enhances lipophilicity (estimated +1.5–2.0 cLogP over metanilamide), improving membrane permeability for carbonic anhydrase inhibitor programs. Two orthogonally reactive nitrogen handles (aromatic NH₂ and sulfonamide N-H) enable selective, sequential derivatization—ideal for building meta-substituted sulfonamide libraries. Available at ≥98% purity for rigorous biophysical assays, SAR studies, and structure-property relationship investigations requiring isomer-matched controls.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 436095-38-4
Cat. No. B1274676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-cyclopentyl-benzenesulfonamide
CAS436095-38-4
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESC1CCC(C1)NS(=O)(=O)C2=CC=CC(=C2)N
InChIInChI=1S/C11H16N2O2S/c12-9-4-3-7-11(8-9)16(14,15)13-10-5-1-2-6-10/h3-4,7-8,10,13H,1-2,5-6,12H2
InChIKeyGYCJEOLLXLZFCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-cyclopentyl-benzenesulfonamide (CAS 436095-38-4): Technical Specifications and Chemical Identity for Procurement Decisions


3-Amino-N-cyclopentyl-benzenesulfonamide (CAS 436095-38-4) is a substituted benzenesulfonamide with molecular formula C11H16N2O2S and molecular weight 240.32 g/mol . The compound features a central benzene ring bearing a sulfonamide group (-SO₂NH-) linked to a cyclopentyl substituent at the sulfonamide nitrogen, and an amino group (-NH₂) at the meta-position (position 3) of the aromatic ring . Commercially available from multiple reputable suppliers including AKSci, Santa Cruz Biotechnology, Fluorochem, BOC Sciences, and Sigma-Aldrich (via Matrix Scientific), the compound is sold as a research-grade chemical with purity specifications ranging from 95% to 98% . The compound is provided as a solid at room temperature and is classified with GHS07 hazard labeling (harmful/irritant) requiring standard laboratory handling precautions including protection against skin and eye contact as well as respiratory irritation .

Why 3-Amino-N-cyclopentyl-benzenesulfonamide Cannot Be Directly Substituted with In-Class Benzenesulfonamides: Structural and Functional Considerations


Generic substitution within the benzenesulfonamide class is not scientifically valid due to three critical differentiating features of 3-Amino-N-cyclopentyl-benzenesulfonamide: (1) the meta-substituted amino group creates a hydrogen-bond donor/acceptor profile distinct from para-substituted (4-amino) isomers ; (2) the cyclopentyl N-substituent imparts substantially different lipophilicity and steric parameters compared to unsubstituted sulfonamides (e.g., metanilamide, CAS 98-18-0) or compounds with linear/aromatic N-substituents [1]; and (3) the combination of meta-amino and N-cyclopentyl functionalities establishes a unique pharmacophore that diverges from both the parent 3-aminobenzenesulfonamide scaffold and other cyclopentyl-benzenesulfonamide derivatives lacking the amino group (e.g., N-cyclopentylbenzenesulfonamide) . These structural differences translate to measurable variations in physicochemical properties including calculated logP, topological polar surface area, and hydrogen-bonding capacity—parameters that directly influence solubility, membrane permeability, and target binding in biological systems [1]. Substituting this compound with a structurally similar analog without experimental validation of functional equivalence risks introducing uncontrolled variables that compromise assay reproducibility and data integrity in research applications.

Quantitative Differentiation Evidence for 3-Amino-N-cyclopentyl-benzenesulfonamide: Comparative Data Against Structural Analogs


Meta-Position Amino Group Confers Distinct Physicochemical Profile Relative to Para-Isomer 4-Amino-N-cyclopentylbenzenesulfonamide

The meta-substituted amino group in 3-Amino-N-cyclopentyl-benzenesulfonamide (CAS 436095-38-4) produces a fundamentally different spatial and electronic distribution compared to its para-substituted isomer 4-Amino-N-cyclopentylbenzenesulfonamide (CAS 436091-88-2). While both compounds share identical molecular formula (C11H16N2O2S) and molecular weight (240.32 g/mol), the positional isomerism of the amino group alters the compound's dipole moment, hydrogen-bonding geometry, and potential for intermolecular interactions . This positional difference has been demonstrated in the broader benzenesulfonamide class to affect binding orientation within enzyme active sites—particularly carbonic anhydrase isoforms where meta-substituted derivatives exhibit distinct inhibition profiles compared to para-substituted analogs [1].

Physicochemical characterization Structure-property relationship Isomer differentiation

Cyclopentyl N-Substituent Provides Differentiated Lipophilicity and Steric Profile Compared to Unsubstituted 3-Aminobenzenesulfonamide (Metanilamide)

The presence of the N-cyclopentyl substituent in 3-Amino-N-cyclopentyl-benzenesulfonamide fundamentally alters its lipophilicity and steric bulk compared to the parent compound 3-aminobenzenesulfonamide (metanilamide, CAS 98-18-0). The parent compound has molecular formula C6H8N2O2S and molecular weight 172.21 g/mol, while the target compound (C11H16N2O2S, 240.32 g/mol) incorporates an additional cyclopentyl moiety that increases molecular weight by approximately 40% and introduces five additional carbon atoms [1]. This structural extension modifies the calculated logP (cLogP) by an estimated increase of 1.5-2.0 units based on fragment-based prediction methods, indicating substantially enhanced lipophilicity that directly impacts membrane permeability and distribution behavior in biological systems .

Lipophilicity Drug-likeness Physicochemical property comparison

Purity Specifications Across Commercial Suppliers: 95-98% Range Enables Fit-for-Purpose Procurement Decisions

Commercial availability of 3-Amino-N-cyclopentyl-benzenesulfonamide spans multiple established suppliers with defined purity specifications ranging from 95% to 98% . This purity range enables researchers to select the appropriate grade based on application requirements: 95% minimum purity (AKSci) for general synthetic applications and building block use, versus 98% purity (Fluorochem, Leyan) for applications demanding higher analytical stringency . In contrast, the para-isomer 4-Amino-N-cyclopentylbenzenesulfonamide is offered at 95% purity with fewer established supplier options, potentially limiting procurement flexibility for applications requiring para-substituted geometry .

Chemical purity Supplier comparison Procurement specification

Meta-Amino Benzenesulfonamide Scaffold Demonstrates Class-Level Carbonic Anhydrase Inhibition Activity Absent in N-Cyclopentyl Benzenesulfonamide Without Amino Substitution

The 3-aminobenzenesulfonamide pharmacophore present in the target compound is associated with carbonic anhydrase (CA) inhibitory activity that is absent in benzenesulfonamide derivatives lacking the amino substitution. BindingDB data for 3-amino-benzenesulfonamide demonstrates a Ki of 32 nM against Pseudomonas aeruginosa PAO1 type-2 beta-carbonic anhydrase (psCA3) [1]. This inhibition potency is conferred by the amino group's capacity to engage in additional hydrogen-bonding interactions within the enzyme active site—a feature entirely absent in the non-amino analog N-cyclopentylbenzenesulfonamide (C11H15NO2S, MW 225.31 g/mol) . The target compound combines both the 3-amino benzenesulfonamide pharmacophore and the N-cyclopentyl substituent, creating a differentiated scaffold with distinct enzyme interaction potential compared to either parent structure alone .

Enzyme inhibition Carbonic anhydrase Structure-activity relationship

Bifunctional Meta-Amino and N-Cyclopentyl Architecture Enables Synthetic Utility as Orthogonal Functionalization Scaffold

The compound's architecture provides two chemically distinct and orthogonally addressable functional groups: a nucleophilic aromatic amino group (-NH2) at the meta-position and a sulfonamide N-H group bearing the cyclopentyl substituent. This differs from both the para-isomer (which presents the amino group in a linear para relationship to the sulfonamide rather than angular meta geometry) and the non-amino analog N-cyclopentylbenzenesulfonamide (which lacks the aromatic amino handle entirely) . The meta-positioning creates an angular relationship (~120° bond angle from sulfonamide attachment) between the two nitrogen-containing functional groups, enabling divergent synthetic elaboration strategies that are geometrically impossible with para-substituted isomers .

Organic synthesis Building block Orthogonal functionalization

Defined Application Scenarios for 3-Amino-N-cyclopentyl-benzenesulfonamide Based on Quantitative Differentiation Evidence


Synthesis of Meta-Substituted Benzenesulfonamide Derivatives Requiring Angular Amino Group Geometry

The meta-amino substitution pattern creates an angular relationship (~120° bond angle) relative to the sulfonamide group, fundamentally distinct from the linear (180°) geometry of the para-isomer . This angular geometry is essential for synthetic pathways targeting conformationally constrained molecules where the spatial orientation of the amino handle determines downstream molecular architecture. The compound serves as a versatile building block for constructing meta-substituted sulfonamide libraries, with the aromatic amino group available for diazotization, acylation, or coupling reactions while the sulfonamide N-H remains available for subsequent functionalization .

Physicochemical Property Optimization Studies Comparing Meta- vs. Para-Amino Benzenesulfonamide Isomers

The compound provides an essential comparator for structure-property relationship studies examining the impact of amino group positioning on key drug-likeness parameters. The meta-substituted isomer exhibits distinct calculated dipole moment, hydrogen-bonding geometry, and solid-state packing behavior compared to the para-isomer 4-Amino-N-cyclopentylbenzenesulfonamide . Researchers conducting systematic isomer comparisons for solubility, permeability, or target binding studies require both meta- and para-isomers as matched-pair controls—procurement of the correct positional isomer (CAS 436095-38-4 vs. 436091-88-2) is critical for experimental validity .

Carbonic Anhydrase-Focused Medicinal Chemistry Requiring 3-Amino Pharmacophore with Enhanced Lipophilicity

The 3-aminobenzenesulfonamide pharmacophore demonstrates carbonic anhydrase inhibitory activity (parent scaffold Ki = 32 nM against psCA3), while the N-cyclopentyl substitution increases lipophilicity by an estimated cLogP increase of +1.5-2.0 units compared to the unsubstituted parent metanilamide [1]. This combination is relevant for CA-focused programs seeking to improve membrane permeability or alter isoform selectivity profiles without sacrificing the core amino-pharmacophore. The 98% purity grade available from Fluorochem and Leyan supports rigorous biophysical and biochemical assay requirements .

Orthogonal Functionalization Scaffold for Divergent Library Synthesis

The compound provides two chemically distinct nitrogen-containing handles (aromatic -NH2 and sulfonamide N-H) positioned at a defined meta-angular geometry. This enables orthogonal functionalization strategies where the amino group can be selectively derivatized (e.g., via diazonium chemistry, reductive amination, or amide coupling) while preserving the sulfonamide N-H for subsequent manipulation, or vice versa . The 95% purity grade from AKSci is well-suited for such synthetic applications where the compound serves as a starting material for further elaboration rather than as a final assay-ready entity .

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